

physical and chemical properties of (4-Fluoropiperidin-4-yl)methanol hydrochloride

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Compound of Interest

Compound Name: (4-Fluoropiperidin-4-yl)methanol
hydrochloride

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Technical Guide: (4-Fluoropiperidin-4-yl)methanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **(4-Fluoropiperidin-4-yl)methanol hydrochloride**. The information is curated for researchers, scientists, and professionals in drug development, offering a foundational understanding of this compound for its application in scientific research.

Core Physical and Chemical Properties

Quantitative data for **(4-Fluoropiperidin-4-yl)methanol hydrochloride** is summarized in the table below. It is important to note that some of the listed properties are predicted values from computational models, as experimental data is not uniformly available in published literature.

Property	Value	Source
Molecular Formula	C ₆ H ₁₃ ClFNO	[1][2]
Molecular Weight	169.62 g/mol	[1][2][3]
CAS Number	1254115-16-6	[2][3][4]
Appearance	Solid	[2]
Purity	≥95% to 97%	[3]
Predicted LogP	-0.2	[5]
Predicted Topological Polar Surface Area (TPSA)	32.3 Å ²	[1]
Storage Temperature	Room temperature, under inert gas (Argon)	

Experimental Protocols

Detailed methodologies for determining the key physical and chemical properties of **(4-Fluoropiperidin-4-yl)methanol hydrochloride** are outlined below. These protocols are based on standard laboratory practices.

Melting Point Determination

The melting point of a solid compound is a critical indicator of its purity.

Apparatus:

- Melting point apparatus (e.g., DigiMelt, Mel-Temp, or Thiele tube)[6][7]
- Capillary tubes[6][7]
- Mortar and pestle
- Spatula

Procedure:

- Sample Preparation: A small amount of the dry, crystalline **(4-Fluoropiperidin-4-yl)methanol hydrochloride** is finely ground using a mortar and pestle.[7]
- Capillary Tube Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm. The tube is then tapped gently to ensure the sample is compact at the bottom.[7][8]
- Measurement:
 - Initial Rapid Determination: A preliminary rapid heating is performed to get an approximate melting range.[6]
 - Accurate Determination: A fresh sample is heated at a slower rate (1-2 °C per minute), starting from a temperature about 10-15 °C below the approximate melting point.[7]
- Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-1.0°C).

Solubility Determination

The solubility of **(4-Fluoropiperidin-4-yl)methanol hydrochloride** in various solvents is determined to understand its behavior in different media, which is crucial for reaction setup, purification, and formulation.

Apparatus:

- Test tubes
- Vortex mixer
- Graduated pipettes or cylinders
- Analytical balance

Procedure:

- Solvent Selection: A range of common laboratory solvents (e.g., water, methanol, ethanol, dichloromethane, acetone, dimethyl sulfoxide) are selected.

- Qualitative Assessment:
 - A small, accurately weighed amount of the compound (e.g., 1-5 mg) is placed in a test tube.
 - A small volume of the solvent (e.g., 0.1 mL) is added, and the mixture is vortexed.
 - The process of adding solvent in small increments and vortexing is continued until the solid dissolves completely or a maximum volume is reached.
 - Observations are recorded as soluble, partially soluble, or insoluble.
- Quantitative Assessment (for soluble compounds):
 - A saturated solution is prepared by adding an excess of the compound to a known volume of the solvent.
 - The mixture is stirred or agitated at a constant temperature for a prolonged period to ensure equilibrium is reached.
 - The undissolved solid is removed by filtration or centrifugation.
 - A known volume of the clear supernatant is taken, the solvent is evaporated, and the mass of the dissolved solid is determined. The solubility is then calculated in terms of g/L or mg/mL.

As an amine hydrochloride, the compound is expected to be soluble in polar protic solvents like water and alcohols.^[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are used to elucidate the molecular structure of the compound.

Apparatus:

- NMR spectrometer (e.g., 400 MHz or higher)
- 5 mm NMR tubes

- Deuterated solvents (e.g., D₂O, CD₃OD, DMSO-d₆)
- Pipettes
- Vortex mixer

Procedure:

- Sample Preparation: Approximately 5-10 mg of **(4-Fluoropiperidin-4-yl)methanol hydrochloride** is dissolved in 0.6-0.7 mL of a suitable deuterated solvent in a small vial.[\[10\]](#)
The choice of solvent depends on the compound's solubility.
- Transfer to NMR Tube: The solution is transferred to an NMR tube.[\[10\]](#)
- Data Acquisition:
 - The NMR tube is placed in the spectrometer.
 - The instrument is tuned, and the magnetic field is shimmed for homogeneity.[\[10\]](#)
 - For ¹H NMR, standard parameters are used, typically with 16-64 scans.[\[10\]](#)
 - For ¹³C NMR, a proton-decoupled experiment is run, requiring a larger number of scans (e.g., 1024 or more) for a good signal-to-noise ratio.[\[10\]](#)
- Data Processing: The raw data (Free Induction Decay) is processed using Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[\[11\]](#)[\[12\]](#)

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

Apparatus:

- Mass spectrometer (e.g., with Electrospray Ionization - ESI)
- Syringe pump or liquid chromatography (LC) system for sample introduction

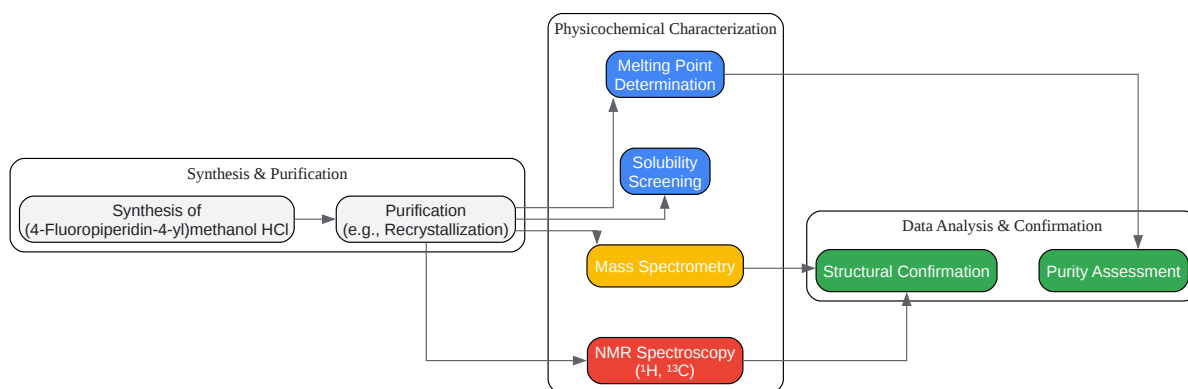
- Volumetric flasks and pipettes
- Solvents (e.g., methanol, acetonitrile, water with formic acid or ammonium acetate)

Procedure:

- **Sample Preparation:** A dilute solution of the compound (typically in the $\mu\text{g/mL}$ to ng/mL range) is prepared in a suitable solvent system that is compatible with the ionization technique.
- **Infusion:** The sample solution is introduced into the mass spectrometer at a constant flow rate.
- **Data Acquisition:** The mass spectrum is acquired in positive ion mode to observe the protonated molecule $[\text{M}+\text{H}]^+$. The instrument is typically scanned over a mass range that includes the expected molecular weight.
- **Data Analysis:** The resulting spectrum is analyzed to identify the peak corresponding to the molecular ion, which confirms the molecular weight of the free base. Fragmentation patterns can provide additional structural information.

Workflow and Data Integration

The characterization of a new batch or sample of **(4-Fluoropiperidin-4-yl)methanol hydrochloride** typically follows a logical workflow to confirm its identity and purity.



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Figure 1. A general experimental workflow for the synthesis, purification, and characterization of **(4-Fluoropiperidin-4-yl)methanol hydrochloride**.

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